![molecular formula C16H17N3O5 B7497984 2-[[5-[(4-Methylphenoxy)methyl]furan-2-carbonyl]amino]propanediamide](/img/structure/B7497984.png)
2-[[5-[(4-Methylphenoxy)methyl]furan-2-carbonyl]amino]propanediamide
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Overview
Description
2-[[5-[(4-Methylphenoxy)methyl]furan-2-carbonyl]amino]propanediamide, also known as MPTP, is a chemical compound that has been extensively studied in scientific research. MPTP is a synthetic compound that has been used as a tool in the study of various biological processes.
Mechanism of Action
2-[[5-[(4-Methylphenoxy)methyl]furan-2-carbonyl]amino]propanediamide is converted to MPP+ by the enzyme monoamine oxidase-B (MAO-B) in the brain. MPP+ is then taken up by dopaminergic neurons through the dopamine transporter, where it accumulates and causes mitochondrial dysfunction and oxidative stress, leading to cell death.
Biochemical and Physiological Effects:
2-[[5-[(4-Methylphenoxy)methyl]furan-2-carbonyl]amino]propanediamide has been shown to selectively destroy dopaminergic neurons in the substantia nigra, leading to symptoms that are similar to Parkinson's disease. In addition to its effects on the brain, 2-[[5-[(4-Methylphenoxy)methyl]furan-2-carbonyl]amino]propanediamide has also been shown to have other physiological effects, including inhibition of the mitochondrial respiratory chain and induction of oxidative stress.
Advantages and Limitations for Lab Experiments
2-[[5-[(4-Methylphenoxy)methyl]furan-2-carbonyl]amino]propanediamide has several advantages for lab experiments. It is a well-characterized compound that has been extensively studied, and its mechanism of action is well understood. 2-[[5-[(4-Methylphenoxy)methyl]furan-2-carbonyl]amino]propanediamide is also relatively easy to synthesize, making it readily available for use in experiments. However, 2-[[5-[(4-Methylphenoxy)methyl]furan-2-carbonyl]amino]propanediamide also has some limitations. It is a toxic compound that can be hazardous to handle, and its effects on the brain are irreversible, making it difficult to study long-term effects.
Future Directions
There are several future directions for research involving 2-[[5-[(4-Methylphenoxy)methyl]furan-2-carbonyl]amino]propanediamide. One area of interest is in the development of new treatments for Parkinson's disease. 2-[[5-[(4-Methylphenoxy)methyl]furan-2-carbonyl]amino]propanediamide has been used as a model for the disease, and further research may lead to the development of new drugs that can slow or halt the progression of the disease. Another area of interest is in the study of mitochondrial dysfunction and oxidative stress, which are implicated in a variety of diseases. 2-[[5-[(4-Methylphenoxy)methyl]furan-2-carbonyl]amino]propanediamide can be used as a tool to study these processes and develop new treatments for related diseases. Finally, 2-[[5-[(4-Methylphenoxy)methyl]furan-2-carbonyl]amino]propanediamide can be used to study the effects of environmental toxins on the brain, which may have implications for public health.
Synthesis Methods
2-[[5-[(4-Methylphenoxy)methyl]furan-2-carbonyl]amino]propanediamide can be synthesized using a variety of methods. One common method involves the reaction of 5-(4-methylphenoxy)methylfuran-2-carboxylic acid with 1,3-diaminopropane in the presence of a coupling agent such as N,N'-dicyclohexylcarbodiimide (DCC). This reaction results in the formation of the amide bond between the carboxylic acid and the diamine, producing 2-[[5-[(4-Methylphenoxy)methyl]furan-2-carbonyl]amino]propanediamide.
Scientific Research Applications
2-[[5-[(4-Methylphenoxy)methyl]furan-2-carbonyl]amino]propanediamide has been used in a variety of scientific research studies. One of the most notable applications of 2-[[5-[(4-Methylphenoxy)methyl]furan-2-carbonyl]amino]propanediamide is in the study of Parkinson's disease. 2-[[5-[(4-Methylphenoxy)methyl]furan-2-carbonyl]amino]propanediamide is converted to MPP+ (1-methyl-4-phenylpyridinium) in the brain, which selectively destroys dopaminergic neurons in the substantia nigra, leading to symptoms that are similar to Parkinson's disease.
properties
IUPAC Name |
2-[[5-[(4-methylphenoxy)methyl]furan-2-carbonyl]amino]propanediamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H17N3O5/c1-9-2-4-10(5-3-9)23-8-11-6-7-12(24-11)16(22)19-13(14(17)20)15(18)21/h2-7,13H,8H2,1H3,(H2,17,20)(H2,18,21)(H,19,22) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FDRVRIJAMNZGIN-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)OCC2=CC=C(O2)C(=O)NC(C(=O)N)C(=O)N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H17N3O5 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
331.32 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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